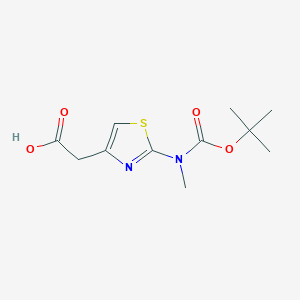

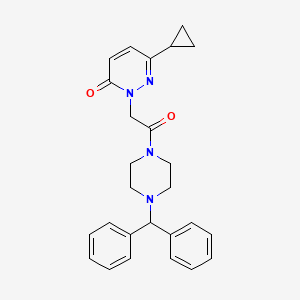

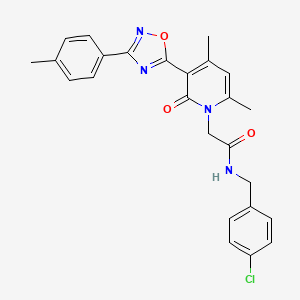

![molecular formula C7H5N3O2 B2502015 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1555335-57-3](/img/structure/B2502015.png)

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid

Vue d'ensemble

Description

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds featuring a triazole ring fused to a pyridine ring. These compounds have garnered interest due to their potential applications in pharmaceuticals and materials science. The specific compound , with a carboxylic acid functional group at the 7-position, may offer unique reactivity and the possibility to form derivatives with varied biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One approach involves the reaction of 2-hydrazinopyridine with carboxylic acids to form acetohydrazides, which are then cyclized using Lawesson's reagent to yield [1,2,4]triazolo[4,3-a]pyridines . Although this method does not directly synthesize [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid, it provides insight into the synthetic strategies that can be adapted for the preparation of related triazolopyridine compounds.

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be influenced by substituents at various positions on the core structure. For instance, different 2-substituents combined with a morpholinomethylphenyl group at the 5-position of 1,2,4-triazolo[1,5-a]pyridines can lead to diverse supramolecular synthons in the solid state, affecting the crystal structures and intermolecular interactions . These structural variations are crucial for the development of pharmaceuticals and materials with specific properties.

Chemical Reactions Analysis

Triazolopyridines exhibit reactivity characteristic of aromatic compounds. For example, nitration of 2-methyl-s-triazolo[1,5-a]pyridine yields mononitro compounds, which can be further reduced to amino derivatives and then converted to bromo derivatives via the Sandmeyer reaction . However, the triazolopyridine ring is unstable against oxidation, leading to the fission of the pyridine ring and the formation of triazole derivatives . These reactions highlight the potential for chemical modification and functionalization of triazolopyridine cores.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their molecular structures. For instance, the presence of a carboxylic acid group in [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid would contribute to its acidity and potential for forming salts and esters. The chapter on the chemistry of [1,2,3]triazolo[1,5-a]pyridines provides an update on the physical properties and theoretical chemistry of these compounds, including their ligand properties and ability to form polynuclear complexes with metal ions . This information is essential for understanding the behavior of triazolopyridines in various chemical environments and their potential applications.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid derivatives have been extensively studied for their diverse applications in scientific research. One significant area is the synthesis of various derivatives. For instance, Brodbeck et al. (2003) describe the synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, highlighting their potential in creating a wide array of triazolopyridine amide derivatives (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

Novel Synthesis Strategies

- Innovative methods for synthesizing [1,2,3]Triazolo[1,5-a]pyridines are also a focal point of research. Zheng et al. (2014) developed a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines, emphasizing the efficiency and convenience of this method (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014). Ibrahim et al. (2020) further explored a microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, highlighting the environmental benefits and efficiency of this technique (Ibrahim, Behbehani, & Arafa, 2020).

Fluorescent Properties

- The fluorescent properties of [1,2,3]Triazolo[1,5-a]pyridine derivatives have been investigated, with potential applications in various fields. Abarca et al. (2006) synthesized compounds with high quantum yields, indicating their suitability in fluorescence-based applications (Abarca, Aucejo, Ballesteros, Blanco, & Garcı́a-España, 2006).

Ligand Properties

- The ligand properties of [1,2,3]Triazolo[1,5-a]pyridine derivatives are another area of focus. Abarca et al. (2012) explored the direct arylation reactions with these compounds, shedding light on their unique chemical behaviors (Abarca, Adam, Ballesteros, Chiassai, & Gamon, 2012).

Supramolecular Chemistry

- The role of [1,2,3]Triazolo[1,5-a]pyridine derivatives in supramolecular chemistry is noteworthy. Chai et al. (2019) studied the diverse supramolecular synthons formed by these compounds, emphasizing their potential in pharmaceutical development and crystal engineering (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).

Safety And Hazards

Orientations Futures

While the specific future directions for “[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid” are not mentioned in the retrieved papers, the use of triazolo[1,5-a]pyridines as precursors of tautomeric 2-(diazomethyl)pyridines represents a promising methodology for the synthesis of various types of nitrogen-containing heterocycles . This could open up new avenues for research and development in the field of medicinal chemistry.

Propriétés

IUPAC Name |

triazolo[1,5-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEYWLQAIBRGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NN2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid | |

CAS RN |

1555335-57-3 | |

| Record name | [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

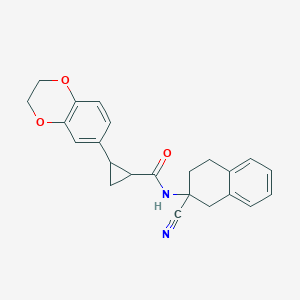

![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)

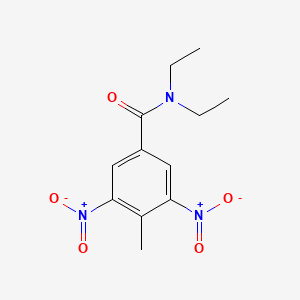

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)

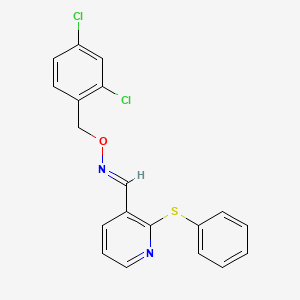

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)